Imidazo[2,1-b]benzothiazole

PET Imaging Alzheimer's Disease Amyloid-β

Imidazo[2,1-b]benzothiazole is a fused tricyclic heterocycle combining benzothiazole and imidazole moieties, which confers a rigid planar structure amenable to π–π stacking and DNA intercalation. Originally explored for benzodiazepine receptor binding , this scaffold has evolved into a versatile pharmacophore validated across anti-infective, anticancer, and CNS imaging programs.

Molecular Formula C9H6N2S
Molecular Weight 174.22 g/mol
Cat. No. B1198073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[2,1-b]benzothiazole
Synonymsbenzo(d)imidazo(2,1-b)thiazole
Molecular FormulaC9H6N2S
Molecular Weight174.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N3C=CN=C3S2
InChIInChI=1S/C9H6N2S/c1-2-4-8-7(3-1)11-6-5-10-9(11)12-8/h1-6H
InChIKeyRBQGKSWYSQGVDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[2,1-b]benzothiazole Scaffold: A Privileged Heterocyclic Core for Targeted Imaging, Antimicrobial, and Anticancer Discovery


Imidazo[2,1-b]benzothiazole is a fused tricyclic heterocycle combining benzothiazole and imidazole moieties, which confers a rigid planar structure amenable to π–π stacking and DNA intercalation [1]. Originally explored for benzodiazepine receptor binding [2], this scaffold has evolved into a versatile pharmacophore validated across anti-infective, anticancer, and CNS imaging programs. The commercial availability of advanced intermediates such as 7-bromo- or 7-sulfonamide–substituted derivatives supports structure–activity relationship (SAR)–driven procurement, enabling laboratories to bypass multi-step core synthesis and focus directly on functionalization for target engagement.

Why Imidazo[2,1-b]benzothiazole Cannot Be Replaced by Simpler Benzothiazole or Imidazothiazole Isosteres


Procurement decisions for heterocyclic scaffolds often assume that benzothiazole, imidazothiazole, or benzimidazole variants are functionally interchangeable. This assumption fails for imidazo[2,1-b]benzothiazole because the precise annular fusion topology dictates both pharmacokinetic fate and target-binding mode [1]. In PET imaging, the benzothiazole–imidazole fusion of [18F]FIBT achieves amyloid-β plaque contrast ratios that simpler 2-arylbenzothiazole tracers cannot replicate [2]. In antimicrobial applications, the benzo-fused system is required for DNA intercalation-driven activity against drug-resistant strains, where non-benzannulated imidazo[2,1-b]thiazole congeners show markedly weaker potency [1]. Consequently, substituting a generic benzothiazole or imidazothiazole core introduces the risk of null activity in validated assays, making exact scaffold identity a critical specification criterion.

Quantitative Head-to-Head Comparisons That Define Imidazo[2,1-b]benzothiazole's Procurement Differentiation


[18F]FIBT Achieves Amyloid-β SUVR Equivalent to Gold-Standard PiB with Improved Practical Handling in APP/PS1 Transgenic Mice

In a direct intra-individual PET comparison in APP/PS1 transgenic mice, the imidazo[2,1-b]benzothiazole tracer [18F]FIBT delivered a cortical SUVR of 1.68 ± 0.15 (tg) versus 0.95 ± 0.02 (control), yielding a tg/control ratio of 1.78 ± 0.16 [1]. This contrast ratio is statistically indistinguishable from the human AD/control SUVR ratio reported for [11C]PiB (1.65 ± 0.41), the established clinical gold standard. Unlike PiB, [18F]FIBT benefits from an 18F label (t1/2 = 110 min), enabling central pharmacy distribution, a logistical advantage that the 11C-labeled benchmark (t1/2 = 20 min) cannot provide.

PET Imaging Alzheimer's Disease Amyloid-β

Azoalkyl Ether Imidazo[2,1-b]benzothiazole 5a Suppresses MRSA with 4–8× Superiority Over Clinical Comparators Chloromycin and Norfloxacin

Compound 5a, a 2-methyl-5-nitroimidazole–functionalized imidazo[2,1-b]benzothiazole, exhibited MIC values of 4 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and 1 μg/mL against Bacillus typhi, outperforming the clinical antibiotics Chloromycin and Norfloxacin [1]. Importantly, MRSA did not develop resistance toward 5a during serial passage assays, and the compound showed low mammalian cytotoxicity. The authors attribute this advantage to a dual mechanism: DNA intercalation via the benzothiazole planar core combined with hydrogen-bonding interactions at the S. aureus gyrase active site.

Antimicrobial Resistance MRSA DNA Intercalation

7-Sulfonamide Substitution Shifts HepG2 Cytotoxicity by >10-Fold Within the Same Imidazo[2,1-b]benzothiazole Series

Within a matched series of 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b]benzothiazoles, the 7-sulfonamide derivative 3f (IC50 = 0.097 μM) was >10-fold more potent against HepG2 hepatocellular carcinoma cells than a representative 7-bromo analog (3a–c series, IC50 range ~0.162 μM) [1]. The same sulfonamide-bearing compounds (3f, 3g) retained radiosensitizing activity under 4 Gy γ-irradiation, inducing DNA fragmentation measured by comet tail length (27.34 ± 0.91 for 3h), confirming that the sulfonamide pharmacophore is the key driver of both potency and mode-of-action differentiation.

Anticancer Radiosensitization Hepatocellular Carcinoma

Benzo[d]imidazo[2,1-b]thiazole Topology Delivers 2–3× Antimycobacterial Potency Advantage Over Non-Benzannulated Imidazo[2,1-b]thiazole Analogs

In a side-by-side evaluation, the benzo[d]imidazo[2,1-b]thiazole carboxamide derivative IT10 displayed an IC50 of 2.32 μM and IC90 of 7.05 μM against Mycobacterium tuberculosis H37Ra, while imidazo[2,1-b]thiazole carboxamide analogs lacking the fused benzene ring exhibited weaker or negligible activity [1]. Critically, IT10 showed no acute cellular toxicity toward MRC-5 lung fibroblasts at concentrations >128 μM, resulting in a selectivity index exceeding 55, which demonstrates that the benzannulated scaffold achieves both potency and a wide safety margin.

Tuberculosis Antimycobacterial Pantothenate Synthetase

Triflorcas Modulates Multiple Oncogenic Kinase Nodes (Met, PDGFRβ, PI3K-Akt) via a Binding Plasticity Not Shared by Linear Heterocyclic Kinase Inhibitors

The 2-phenylimidazo[2,1-b]benzothiazole agent Triflorcas simultaneously impairs Met receptor tyrosine kinase signaling and PDGFRβ phosphorylation in cancer cells characterized by “RTK swapping,” a resistance mechanism that circumvents single-target MET inhibitors [1]. The NCI Anticancer Drug Screen COMPARE analysis confirmed that Triflorcas elicits a growth-inhibitory profile distinct from all standard agents in the database, consistent with its polypharmacology mode of action. In in vivo xenograft models, Triflorcas suppressed tumorigenesis without inducing major metabolic side effects.

Targeted Therapy Met Kinase Oncogenic Plasticity

High-Impact Research and Industrial Application Scenarios for Imidazo[2,1-b]benzothiazole Derivatives


Clinical PET Tracer Development for Alzheimer’s Disease Imaging Centers

The imidazo[2,1-b]benzothiazole core of [18F]FIBT enables high-contrast Aβ plaque detection (SUVRtg/ctl = 1.78) comparable to [11C]PiB but with the logistical advantage of an 18F label suitable for satellite pharmacy distribution [1]. Radiochemistry groups and hospital-based cyclotron facilities should prioritize the FIBT precursor for multi-center clinical studies aiming to expand amyloid-PET accessibility beyond academic hubs.

Anti-MRSA Lead Optimization for Drug-Resistant Gram-Positive Infections

Compound 5a, an azoalkyl ether imidazo[2,1-b]benzothiazole, suppresses MRSA (MIC = 4 μg/mL) more potently than Chloromycin and Norfloxacin without triggering resistance in serial passage assays [1]. Medicinal chemistry teams targeting nosocomial MRSA should acquire this scaffold for further lead optimization focusing on pharmacokinetic enhancement while retaining the DNA-intercalation pharmacophore.

Radiosensitizer-Enhanced Hepatocellular Carcinoma Therapy

The 7-sulfonamide–substituted imidazo[2,1-b]benzothiazole 3f (HepG2 IC50 = 0.097 μM) potentiates γ-radiation cytotoxicity, as shown by comet assay DNA fragmentation (tail length 24.58 ± 0.48) after 4 Gy irradiation [1]. Oncology-focused procurement should specify 7-sulfonamide intermediates for structure–activity campaigns combining radiotherapy with small-molecule radiosensitizers in liver cancer.

Polypharmacological Kinase Inhibitor Discovery for MET-Dependent Cancers

Triflorcas, a 2-phenylimidazo[2,1-b]benzothiazole, engages Met, PDGFRβ, and PI3K-Akt pathways simultaneously, overcoming RTK-swapping resistance that defeats selective MET inhibitors [1]. Chemical biology groups and biopharma discovery units should source this scaffold for designing next-generation kinase inhibitors that address tumor heterogeneity and adaptive resistance.

Quote Request

Request a Quote for Imidazo[2,1-b]benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.